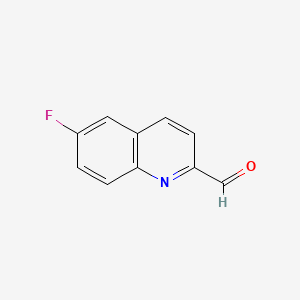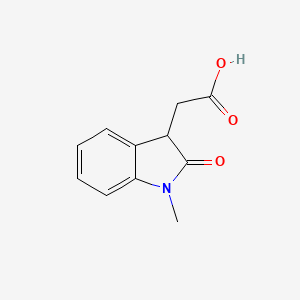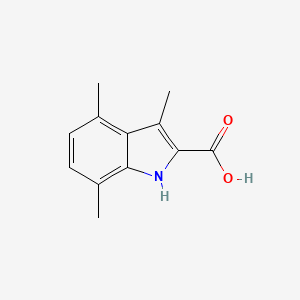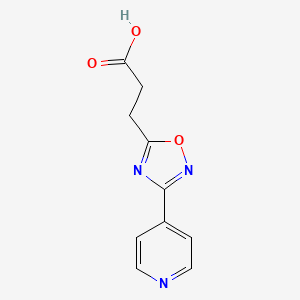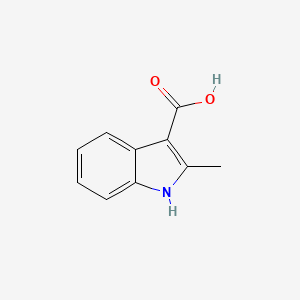![molecular formula C9H15N3O3S B1274690 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine CAS No. 80466-86-0](/img/structure/B1274690.png)
4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is a chemical compound that features a morpholine ring attached to a pyrazole ring through a sulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and pyrazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have diverse pharmacological effects
Mode of Action
It’s known that treatment of similar compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrazole derivatives are known for their antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The compound’s predicted properties such as melting point (126 °c), boiling point (4208±450 °C), and density (1262±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability.
Result of Action
It’s known that pyrazole derivatives have potent antileishmanial and antimalarial activities . This suggests that the compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable diketone or β-keto ester.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions.
Attachment of the Morpholine Ring: The sulfonylated pyrazole is reacted with morpholine in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors associated with various diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-7-9(8(2)11-10-7)16(13,14)12-3-5-15-6-4-12/h3-6H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUIILNAJLHSRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390553 |
Source


|
| Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80466-86-0 |
Source


|
| Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

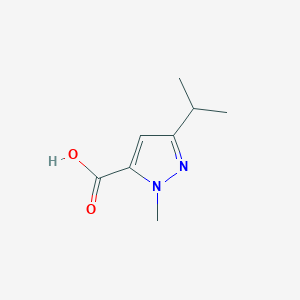
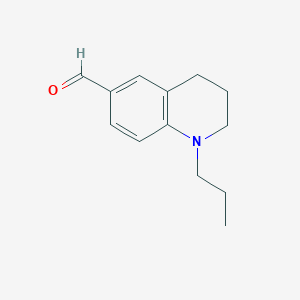
![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)
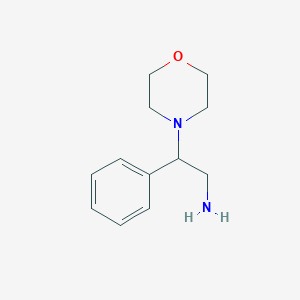

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)

